molecular formula C10H19BrO B13529823 3-((Allyloxy)methyl)-3-(bromomethyl)pentane

3-((Allyloxy)methyl)-3-(bromomethyl)pentane

Cat. No.: B13529823
M. Wt: 235.16 g/mol
InChI Key: AUHSAUJPGMJARQ-UHFFFAOYSA-N
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Description

2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane is an organic compound with the molecular formula C8H15BrO It is a brominated derivative of butane, featuring both an allyloxy and a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-ethyl-1-(prop-2-en-1-yloxy)butane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The allyloxy group can be oxidized to form epoxides or reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF).

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Elimination Reactions: Alkenes are the major products.

    Oxidation: Epoxides and diols are common products.

Scientific Research Applications

2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to introduce bromomethyl and allyloxy groups into drug candidates, potentially enhancing their biological activity.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2-methylpropane: Similar in structure but lacks the allyloxy group.

    2-bromo-2-methylbutane: Similar but with different alkyl substituents.

    1-(bromomethyl)-2-(prop-2-en-1-yl)benzene: Contains a benzene ring instead of an alkyl chain.

Uniqueness

2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane is unique due to the presence of both a bromomethyl and an allyloxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

3-(bromomethyl)-3-(prop-2-enoxymethyl)pentane

InChI

InChI=1S/C10H19BrO/c1-4-7-12-9-10(5-2,6-3)8-11/h4H,1,5-9H2,2-3H3

InChI Key

AUHSAUJPGMJARQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COCC=C)CBr

Origin of Product

United States

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